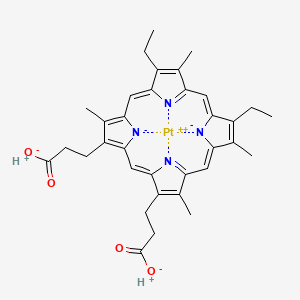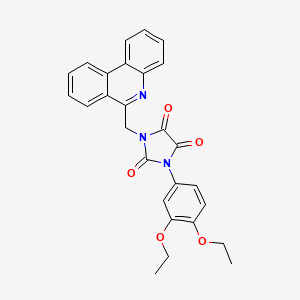
4-((Methylsulfonothioyl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Methylsulfonothioyl)methyl)benzonitrile is an organic compound that features a benzonitrile core with a methylsulfonothioyl group attached to the benzene ring. This compound is notable for its unique chemical structure, which includes both nitrile and sulfonothioyl functional groups, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylsulfonothioyl)methyl)benzonitrile typically involves the introduction of the methylsulfonothioyl group to a benzonitrile derivative. One common method involves the reaction of 4-methylbenzonitrile with a sulfonothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-((Methylsulfonothioyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfonothioyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((Methylsulfonothioyl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 4-((Methylsulfonothioyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonothioyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfonyl)benzonitrile: Similar structure but lacks the thioyl group.
4-Methylbenzonitrile: Lacks both the sulfonyl and thioyl groups.
Benzonitrile: The simplest form, lacking any substituents on the benzene ring
Uniqueness
4-((Methylsulfonothioyl)methyl)benzonitrile is unique due to the presence of both nitrile and sulfonothioyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9NOS2 |
|---|---|
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
4-(methylsulfonothioylmethyl)benzonitrile |
InChI |
InChI=1S/C9H9NOS2/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 |
Clé InChI |
FTASSMDLJFXQRG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)CC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)


![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)



![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)




